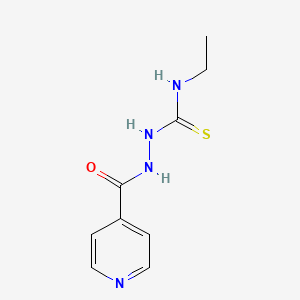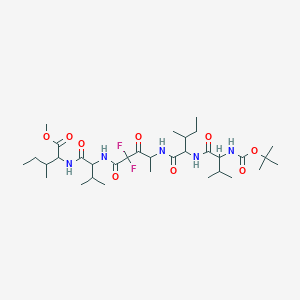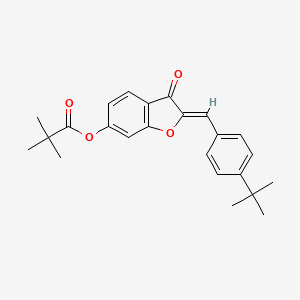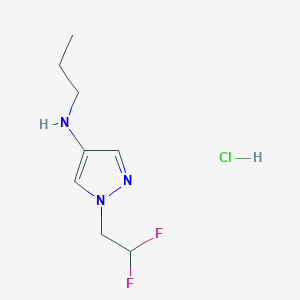![molecular formula C26H28N4 B12216521 2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12216521.png)
2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step reactions. One common synthetic route is as follows:
-
Formation of the Pyrazoloquinazoline Core
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the pyrazoloquinazoline core.
-
Substitution Reactions
Starting Materials: The pyrazoloquinazoline core is reacted with 4-isopropylaniline.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
-
Methylation
Starting Materials: The intermediate product is methylated using methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in acetone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Conditions: Reactions are typically carried out in anhydrous solvents.
Products: Reduction of the nitro group can lead to the formation of amines.
-
Substitution
Reagents: Common reagents include halogens and nucleophiles.
Conditions: Reactions are typically carried out in polar solvents.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has several scientific research applications:
-
Medicinal Chemistry
Anticancer Activity: This compound has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Anti-inflammatory Activity: It has demonstrated anti-inflammatory properties in various in vitro and in vivo studies.
-
Biology
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
-
Industry
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets:
-
Molecular Targets
Enzymes: It inhibits enzymes such as cyclooxygenase and tyrosine kinases.
Receptors: It binds to certain receptors, modulating their activity.
-
Pathways
Signal Transduction: It interferes with signal transduction pathways, leading to altered cellular responses.
Gene Expression: It can modulate gene expression, affecting the production of proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
-
2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Comparison: Lacks the N-[4-(propan-2-yl)phenyl] substituent, which may affect its biological activity and specificity.
-
3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Comparison: Lacks the 2-methyl substituent, which may influence its chemical reactivity and pharmacokinetics.
Uniqueness
2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple enzymes and modulate various pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H28N4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C26H28N4/c1-17(2)19-13-15-21(16-14-19)27-25-22-11-7-8-12-23(22)28-26-24(18(3)29-30(25)26)20-9-5-4-6-10-20/h4-6,9-10,13-17,27H,7-8,11-12H2,1-3H3 |
InChI Key |
YGRPWWBZORSQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B12216438.png)
![Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-](/img/structure/B12216439.png)
![3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12216445.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12216459.png)
![5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12216462.png)
![2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12216474.png)
![2-Amino-3-(7-nitrobenzo[1,2,5]oxadiazol-4-ylamino)propionic acid](/img/structure/B12216480.png)

![3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one](/img/structure/B12216492.png)

![2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B12216504.png)

